2,3,3-trimethyl-3H-indole-5-sulfonyl chloride
Description
Contextualization within Indole (B1671886) Chemistry and Sulfonyl Compound Research
Indole and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in nature and pharmacology. The indole nucleus is a key structural motif in a vast array of biologically active compounds, from amino acids like tryptophan to potent pharmaceuticals. glpbio.com Consequently, the functionalization of the indole ring is a central theme in medicinal and synthetic chemistry.
Parallel to this, the chemistry of sulfonyl compounds, particularly sulfonyl chlorides, is a mature and vital area of organic synthesis. The sulfonyl group plays a critical role in a wide range of molecules, including many blockbuster drugs which are sulfonamides. The high reactivity of the sulfonyl chloride group makes it a powerful handle for introducing the sulfonyl moiety and for forming stable linkages to other molecules.
2,3,3-trimethyl-3H-indole-5-sulfonyl chloride exists at the intersection of these two major fields. The trimethylation at the 2 and 3 positions of the indole ring prevents aromatization of the five-membered ring, resulting in a 3H-indole, also known as an indolenine. This structural feature is crucial for its primary applications. The sulfonyl chloride group at the 5-position of the benzene (B151609) ring provides a reactive site for nucleophilic attack, enabling the covalent linkage of this indolenine scaffold to other molecular entities.
Significance of Sulfonyl Chlorides as Synthetic Intermediates and Reagents
Sulfonyl chlorides are a cornerstone of organic synthesis due to their versatility as reagents and intermediates. uq.edu.au Their primary utility lies in their reaction with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity is central to the construction of a vast number of compounds with diverse applications.
Key Reactions and Applications of Sulfonyl Chlorides:
Sulfonamide Synthesis: The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the preparation of sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is present in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. ekb.eg
Sulfonate Ester Synthesis: Sulfonyl chlorides react with alcohols to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.
Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, sulfonyl chlorides can react with aromatic compounds to form sulfones.
The reactivity of the sulfonyl chloride group is modulated by the electronic nature of the aromatic ring to which it is attached. This allows for fine-tuning of its chemical behavior to suit specific synthetic needs.
Overview of Research Trajectories Involving this compound
The primary and most well-documented research trajectory for this compound is its use as a key precursor in the synthesis of cyanine (B1664457) dyes. rsc.org Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems. These dyes are of immense importance due to their strong and sharp absorption and fluorescence properties, which can be tuned across the visible and near-infrared (NIR) spectrum.
Specifically, the 2,3,3-trimethyl-3H-indole-5-sulfonyl moiety serves as a foundational building block for one of the heterocyclic nuclei in many commercially and academically important cyanine dyes, such as the Cy5 family. The sulfonate group, which is typically present in the final dye structure after hydrolysis of the sulfonyl chloride or by starting from the corresponding sulfonic acid, imparts water solubility to the dye molecule. This is a critical property for biological applications, where the dyes are used as fluorescent labels for biomolecules like proteins and nucleic acids. chemicalbook.com
The synthesis of these dyes involves the quaternization of the indolenine nitrogen, followed by a condensation reaction with a polymethine-chain precursor to form the characteristic cyanine structure. The presence of the sulfonate group on the indole ring is crucial for the physical properties of the resulting dye.
Scope of the Review and Research Focus
This article focuses exclusively on the chemical compound this compound. The content is structured to provide a comprehensive overview of its place in chemical research, its synthesis, and its primary applications. The review will detail its role within indole and sulfonyl chemistry, its significance as a synthetic intermediate, and its specific research applications, with a strong emphasis on its role in the synthesis of cyanine dyes. The article will present detailed research findings and data in a structured format, adhering strictly to the outlined topics.
Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethylindole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-7-11(2,3)9-6-8(16(12,14)15)4-5-10(9)13-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSNLVAYNDFHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316829-38-6 | |
| Record name | 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,3,3 Trimethyl 3h Indole 5 Sulfonyl Chloride
Precursor Synthesis Strategies for the 2,3,3-trimethyl-3H-indole Core
The formation of the 2,3,3-trimethyl-3H-indole nucleus is a critical first step. The Fischer indole (B1671886) synthesis is a classic and widely used method for this purpose.
Fischer Indole Synthesis Approaches and Modifications
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocyclic indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govwikipedia.org This method is frequently used for synthesizing antimigraine drugs of the triptan class. nih.gov
The reaction mechanism involves the initial formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.org This phenylhydrazone then isomerizes to an enamine. wikipedia.org Following protonation, a cyclic rsc.orgrsc.org-sigmatropic rearrangement occurs, leading to the formation of an imine. nih.gov The resulting imine then forms a cyclic aminoacetal, which, under acid catalysis, eliminates ammonia (B1221849) to yield the aromatic indole. nih.gov
For the synthesis of the 2,3,3-trimethyl-3H-indole core, 4-hydrazinobenzenesulfonic acid is reacted with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone). chemicalbook.com A specific example of this synthesis involves refluxing a mixture of acetic acid, 3-methyl-2-butanone, and p-hydrazinobenzenesulfonic acid for three hours. chemicalbook.com Upon cooling, a pink solid of 2,3,3-trimethyl-3H-indole-5-sulfonic acid precipitates. chemicalbook.com
The choice of acid catalyst is crucial for the success of the Fischer indole synthesis. nih.gov Both Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride, zinc chloride, iron chloride, and aluminum chloride) have been used effectively. nih.govwikipedia.org In a patented process, 2,3,3-trimethyl indolenines are prepared by reacting a methyl-isopropyl-ketone-phenylhydrazone with an acid having a pK value of less than 1.3 at a temperature of 65°C to 100°C. google.com
Table 1: Fischer Indole Synthesis Approaches for 2,3,3-trimethyl-3H-indole Core
| Reactants | Catalyst/Conditions | Product | Notes |
|---|---|---|---|
| 4-Hydrazinobenzenesulfonic acid, 3-Methyl-2-butanone | Acetic acid, reflux | 2,3,3-trimethyl-3H-indole-5-sulfonic acid | High yield (97%) reported in one study. chemicalbook.com |
| (Substituted) Phenylhydrazine, Isopropyl methyl ketone | Brønsted or Lewis acids | 2,3,3-trimethyl-3H-indole derivatives | General method applicable to various substituted indoles. nih.govwikipedia.org |
Alternative Cyclization and Annulation Routes to Indole Derivatives
One such approach involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, known as the Buchwald modification of the Fischer indole synthesis. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope by allowing N-arylhydrazones to undergo exchange with other ketones. wikipedia.org
Other modern methods for indole synthesis include transition metal-free, tert-butoxide-mediated condensation reactions and copper-catalyzed cascade annulations. organic-chemistry.org Electrochemical methods have also been developed for the intramolecular C(sp2)-H amination of 2-vinyl anilines to produce indoles. organic-chemistry.org
Introduction of the Sulfonyl Chloride Moiety
Once the 2,3,3-trimethyl-3H-indole core is synthesized, the next step is the introduction of the sulfonyl chloride group at the 5-position of the indole ring. This can be achieved through direct sulfonation followed by chlorination or by converting a pre-existing sulfonic acid group.
Direct Sulfonation and Chlorosulfonation Reactions of Indole Precursors
Direct chlorosulfonation of arenes is a common method for preparing aryl sulfonyl chlorides. rsc.org This electrophilic aromatic substitution reaction typically uses excess chlorosulfonic acid to directly introduce the sulfonyl chloride group onto the aromatic ring. rsc.org However, these reactions often require harsh conditions. rsc.org
In the context of indoles, direct sulfonylation has been achieved electrochemically using inorganic sulfites as the SO2 source. acs.org This method allows for the efficient preparation of various indoyl sulfonate esters under mild conditions in an undivided electrolysis cell. acs.org
Conversion of Sulfonic Acids or Sulfonates to Sulfonyl Chlorides
A common and often milder approach to synthesizing sulfonyl chlorides is the conversion of the corresponding sulfonic acids. thieme-connect.com This two-step process involves the initial sulfonation of the arene to produce a sulfonic acid, followed by chlorination. rsc.org
Several reagents can be used to convert sulfonic acids to sulfonyl chlorides, including thionyl chloride in dimethylformamide, phosphoryl chloride, and phosphorous pentachloride. thieme-connect.com More recently, milder and more efficient reagents have been developed, such as 2,4,6-trichloro-1,3,5-triazine (TCT) and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). thieme-connect.com The use of TAPC offers advantages such as mild reaction conditions, shorter reaction times, and high efficiency. thieme-connect.com
Another method involves the oxidative chlorination of thiols or disulfides. organic-chemistry.org Reagent systems like H2O2/POCl3 in a sodium dodecyl sulfate (B86663) (SDS) micellar solution can be used for the direct oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides in high yields. thieme-connect.com
Table 2: Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides
| Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl chloride/DMF | - | Widely used | Potential for side reactions with DMF. rsc.org |
| Phosphorous pentachloride/Phosphorous oxychloride | Heating (170-180°C) | Effective for some substrates | Hazardous reagents, harsh conditions. rsc.org |
| 2,4,6-trichloro-1,3,5-triazine (TCT) | Neutral conditions | Milder than traditional methods | - |
| 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | Mild, solvent-free | High efficiency, short reaction times, cost-effective. thieme-connect.com | - |
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is crucial for achieving high yields and purity of the final product. For the Fischer indole synthesis, the choice of acid catalyst and reaction temperature are key parameters. nih.govgoogle.com The use of a binary mixture of acetic acid and hydrochloric acid has been shown to improve yields in some cases. nih.gov
In the chlorosulfonation step, the choice of chlorinating agent significantly impacts the reaction's efficiency and environmental footprint. Newer reagents like TAPC offer a more sustainable alternative to traditional, harsher reagents. thieme-connect.com The use of micellar solutions can also provide a greener reaction medium by enabling the use of water as a solvent. thieme-connect.com
The stoichiometry of the reagents must also be carefully controlled. For example, in the oxidative chlorination using H2O2/POCl3, the yield of the sulfonyl chloride is highly dependent on the equivalents of H2O2 used. thieme-connect.com
Regioselectivity Considerations in Synthesis
The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is typically a multi-step process, with the regiochemical outcome—the specific placement of the sulfonyl chloride group on the indole ring—being a critical factor. The primary strategy to achieve the desired 5-position substitution involves the Fischer indole synthesis, a robust and widely used method for creating indole rings from an aryl hydrazine (B178648) and a ketone or aldehyde under acidic conditions. nih.govtcichemicals.com
In this context, the synthesis commences with (4-hydrazinophenyl)methanesulfonic acid and 3-methyl-2-butanone (isopropyl methyl ketone). The choice of (4-hydrazinophenyl)methanesulfonic acid is the key determinant for the final regiochemistry. Because the sulfonic acid group is already present on the phenylhydrazine ring at the para-position relative to the hydrazine moiety, the subsequent cyclization process locks the substituent into what will become the 5-position of the resulting 2,3,3-trimethyl-3H-indole core. chemicalbook.com
The Fischer indole synthesis mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. A chemicalbook.comchemicalbook.com-sigmatropic rearrangement followed by the elimination of ammonia leads to the aromatic indole ring. nih.gov The reaction between (4-hydrazinophenyl)methanesulfonic acid and 3-methyl-2-butanone in acetic acid yields 2,3,3-trimethyl-3H-indole-5-sulfonic acid with high regioselectivity. chemicalbook.com
The final step is the conversion of the sulfonic acid group to the sulfonyl chloride. This is a standard transformation, often accomplished using chlorinating agents such as chlorosulfonic acid. The reaction directly converts the sulfonic acid at the 5-position into the target 5-sulfonyl chloride without affecting the substitution pattern. Therefore, the regioselectivity is effectively controlled from the outset by the selection of the appropriately substituted hydrazine precursor.
| Step | Reactants | Key Reagent/Catalyst | Product | Regiochemical Outcome |
| 1. Fischer Indole Synthesis | (4-hydrazinophenyl)methanesulfonic acid, 3-methyl-2-butanone | Acetic Acid | 2,3,3-trimethyl-3H-indole-5-sulfonic acid | Sulfonic acid group fixed at the 5-position. |
| 2. Chlorination | 2,3,3-trimethyl-3H-indole-5-sulfonic acid | Chlorosulfonic Acid or Thionyl Chloride | This compound | Retention of the 5-position substitution. |
Scalability and Green Chemistry Aspects of Synthetic Protocols
Scaling up the synthesis of this compound from laboratory to industrial production introduces significant challenges related to safety, efficiency, and environmental impact. Both the Fischer indole synthesis and the subsequent chlorosulfonation step require careful optimization to align with the principles of green chemistry and ensure safe, scalable operation.
Fischer Indole Synthesis: While effective, the traditional Fischer indole synthesis can require elevated temperatures and strong acids, which can be energy-intensive and pose corrosion risks on a large scale. organic-chemistry.org Modern approaches focus on developing milder and more efficient catalytic systems. The use of microwave-assisted organic synthesis, for example, has been shown to accelerate indole synthesis, often leading to higher yields and shorter reaction times, which contributes to a more sustainable process. mdpi.com Furthermore, automated and miniaturized synthesis platforms can be used to rapidly screen reaction conditions on a nanoscale, reducing waste and accelerating the development of optimized, scalable protocols. rsc.org
Chlorosulfonation: The conversion of the sulfonic acid to the sulfonyl chloride often employs chlorosulfonic acid, a highly reactive and hazardous reagent. researchgate.net On a large scale, the exothermic nature of chlorosulfonation reactions and the violent reaction of excess chlorosulfonic acid with water during workup present significant safety hazards. mdpi.comnih.gov
To address these scalability and safety issues, continuous manufacturing processes have been developed for the production of aryl sulfonyl chlorides. mdpi.comnih.gov These systems utilize continuous stirred-tank reactors (CSTRs) and automated process controls to manage the reaction exotherm, ensure consistent product quality, and minimize the volume of hazardous materials handled at any given time. nih.gov Such a continuous process can significantly improve safety and throughput compared to traditional batch processing. mdpi.com
Solvent Reduction: Utilizing organic co-solvents can lower the volume of water required for quenching and precipitation, thereby reducing aqueous waste streams. mdpi.com
Alternative Reagents: Research into greener alternatives to traditional chlorinating agents is ongoing. For instance, the use of oxone and a chloride source in water has been reported as a simple and rapid method for synthesizing sulfonyl chlorides from thiols and disulfides, avoiding harsher reagents. rsc.org
Process Automation: Automated systems not only improve safety and consistency but also allow for precise control over reaction parameters, leading to higher yields and reduced byproduct formation. rsc.orgnih.gov
By integrating these modern synthetic and engineering strategies, the production of this compound can be made more scalable, safer, and environmentally sustainable.
Chemical Reactivity and Transformation Pathways of 2,3,3 Trimethyl 3h Indole 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group
The sulfur-chlorine bond in the sulfonyl chloride moiety is highly polarized, rendering the sulfur atom strongly electrophilic. This facilitates nucleophilic substitution reactions where the chloride ion serves as an effective leaving group. This reactivity is a cornerstone of sulfonyl chloride chemistry, enabling the synthesis of a wide array of sulfur-containing derivatives.
One of the most significant reactions of sulfonyl chlorides is their conversion to sulfonamides through reaction with primary or secondary amines. ekb.egnih.gov This transformation is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion.
The general reaction is as follows: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻
This method is highly versatile and provides a direct route to a diverse range of sulfonamides, which are a critical class of compounds in medicinal chemistry. ekb.egucl.ac.uk
Table 1: Representative Synthesis of Sulfonamides This table presents illustrative examples of sulfonamide formation from 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride with various amines under typical reaction conditions.
| Amine | Product Name | Reaction Conditions |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 2,3,3-trimethyl-3H-indole-5-sulfonamide | Dichloromethane, 0°C to RT |
| Aniline (C₆H₅NH₂) | N-phenyl-2,3,3-trimethyl-3H-indole-5-sulfonamide | Pyridine, RT |
| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-2,3,3-trimethyl-3H-indole-5-sulfonamide | Triethylamine, THF, RT |
In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to yield sulfonate esters. eurjchem.com This reaction, often referred to as sulfonylation, also requires a base (e.g., pyridine) to scavenge the HCl produced. researchgate.net Sulfonate esters are valuable as synthetic intermediates, particularly because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
The general reaction for ester formation is: R-SO₂Cl + R'-OH + Base → R-SO₂OR' + [Base-H]⁺Cl⁻
The synthesis of sulfonic anhydrides from sulfonyl chlorides is less common but can be achieved by reacting the sulfonyl chloride with a sulfonic acid salt.
Table 2: Illustrative Synthesis of Sulfonate Esters This table provides examples of sulfonate ester synthesis from this compound and various alcohols.
| Alcohol | Product Name | Reaction Conditions |
|---|---|---|
| Methanol (CH₃OH) | Methyl 2,3,3-trimethyl-3H-indole-5-sulfonate | Pyridine, Dichloromethane, 0°C |
| Ethanol (C₂H₅OH) | Ethyl 2,3,3-trimethyl-3H-indole-5-sulfonate | Pyridine, Dichloromethane, 0°C |
| Phenol (C₆H₅OH) | Phenyl 2,3,3-trimethyl-3H-indole-5-sulfonate | Pyridine, RT |
The electrophilic sulfur center of the sulfonyl chloride group is susceptible to attack by the carbanionic carbon of organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). msu.edulibretexts.org These reactions can lead to the formation of sulfones, where a new carbon-sulfur bond is created. However, the high reactivity of these organometallic reagents can also result in side reactions, including reduction of the sulfonyl group.
The reaction with a Grignard reagent can be represented as: R-SO₂Cl + R'-MgX → R-SO₂-R' + MgXCl
The choice of reagent and reaction conditions is crucial to control the outcome. Gilman reagents (organocuprates, R₂CuLi), being softer nucleophiles, can sometimes offer more selective transformations compared to the harder Grignard or organolithium reagents. chemistrysteps.com
Reactions Involving the Indole (B1671886) Core
The 2,3,3-trimethyl-3H-indole structure possesses its own unique reactivity, centered on the aromatic benzene (B151609) ring and the imine functionality of the five-membered ring.
The benzene portion of the indole nucleus can undergo electrophilic aromatic substitution (EAS). wikipedia.org The reactivity and regioselectivity of this process are governed by the electronic properties of the existing substituents. The sulfonyl chloride group (-SO₂Cl) at the C-5 position is a potent electron-withdrawing group due to both inductive and resonance effects. Consequently, it strongly deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. lkouniv.ac.in
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Reaction Type | Primary Product Position(s) |
|---|---|---|
| HNO₃/H₂SO₄ | Nitration | 4-Nitro and 6-Nitro derivatives |
| Br₂/FeBr₃ | Bromination | 4-Bromo and 6-Bromo derivatives |
| R-Cl/AlCl₃ | Friedel-Crafts Alkylation | 4-Alkyl and 6-Alkyl derivatives |
The nitrogen atom in the 2,3,3-trimethyl-3H-indole ring exists as part of an imine functional group. This nitrogen is nucleophilic and readily undergoes alkylation with various alkylating agents, such as alkyl halides, to form a stable quaternary indolium salt. mdpi.com This process is known as quaternization.
This reaction is of significant practical importance, as the resulting indolium salts are key precursors in the synthesis of cyanine (B1664457) dyes and other functional materials. The positive charge in the indolium salt is delocalized over the heterocyclic system, which is fundamental to the chromophoric properties of the derived dyes. The reaction proceeds via a standard Sₙ2 mechanism, with the indole nitrogen acting as the nucleophile. mostwiedzy.plmdpi.com
Table 4: Representative Quaternization Reactions This table shows the formation of quaternary indolium salts from this compound using various alkylating agents.
| Alkylating Agent | Product Name |
|---|---|
| Iodomethane (B122720) (CH₃I) | 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonyl chloride |
| Iodoethane (C₂H₅I) | 1-Ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonyl chloride |
| Benzyl Bromide (C₆H₅CH₂Br) | 1-Benzyl-2,3,3-trimethyl-3H-indolium-5-sulfonyl chloride |
Oxidative Transformations of the Indole System
The 3H-indole core of this compound is susceptible to oxidative transformations, particularly at the C=N double bond. While the benzene ring is relatively stable to oxidation, the imine bond can undergo cleavage under strong oxidizing conditions.
One of the most definitive methods for cleaving double bonds is ozonolysis. wikipedia.orgmasterorganicchemistry.com In this reaction, ozone (O₃) reacts with the C=N bond to form an initial, unstable primary ozonide, which then rearranges to a trioxazolane intermediate. Subsequent work-up of this intermediate determines the final products. A reductive work-up (e.g., with dimethyl sulfide or zinc) would likely cleave the ozonide to yield a ketone and an amine-derived fragment. An oxidative work-up (e.g., with hydrogen peroxide) would lead to more highly oxidized products. masterorganicchemistry.com For the 2,3,3-trimethyl-3H-indole system, ozonolysis would be expected to cleave the five-membered ring, leading to the formation of a keto-amide derivative attached to the benzene sulfonic acid/chloride core. This transformation represents a significant structural modification, converting the heterocyclic indole system into a functionalized acyclic aromatic compound.
Other oxidative conditions can also be envisioned. For instance, strong oxidants like potassium permanganate under harsh conditions could potentially cleave the heterocyclic ring. More controlled, metal-free oxidative cleavage of related indole derivatives has been reported to yield complex heterocyclic products through a cascade of oxygenation, nitrogenation, and ring-opening/recyclization steps, suggesting that the 3H-indole system can be a template for diverse oxidative transformations.
Cyclization Reactions of Indolium Intermediates
The nitrogen atom of the 2,3,3-trimethyl-3H-indole core can be alkylated or protonated to form a quaternary indolium salt. This process enhances the electrophilicity of the C2 carbon, making the indolium ion a potent intermediate for various cyclization reactions. These reactions are crucial for building more complex, polycyclic molecular architectures, including spirocyclic indolenines. semanticscholar.org
Indolium intermediates can participate as the 4π-electron component in dearomative (4+3) cycloaddition reactions. When reacted with a suitable three-atom component (a 2π-electron system), such as an in situ-generated oxyallyl cation, it is possible to construct seven-membered rings fused to the indole core, yielding cyclohepta[b]indoles. semanticscholar.org Although this has been demonstrated with 3-alkenylindoles, the principle of using the indole π-system for cycloadditions is well-established. An indolium intermediate derived from this compound could theoretically react with dienes in [4+2] cycloadditions or other π-systems in [3+2] cycloadditions to afford a variety of fused and spirocyclic systems. uchicago.edu The specific pathway would depend on the nature of the reacting partner and the reaction conditions employed. These cyclization strategies provide a powerful route to novel polycyclic sulfonamides.
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. The 2,3,3-trimethyl-3H-indole moiety, containing an imine functional group, is an excellent candidate for participation in isocyanide-based MCRs such as the Passerini and Ugi reactions. arkat-usa.orgwikipedia.orgwikipedia.org
In a Ugi four-component reaction, an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org The this compound could potentially serve as the imine component. Protonation of the indolenine nitrogen by the carboxylic acid would generate a highly reactive indolium ion, which can be attacked by the isocyanide. Subsequent addition of the carboxylate anion and Mumm rearrangement would yield the final Ugi product, incorporating the indole scaffold. wikipedia.org
Similarly, the Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org If the this compound participates as an imine surrogate, it could lead to Passerini-type products. The reaction is believed to proceed through a cyclic transition state where hydrogen bonding plays a key role. organic-chemistry.org The incorporation of the indole moiety into these MCRs would allow for the rapid generation of diverse libraries of complex molecules built around the this compound core.
Catalytic Transformations
The sulfonyl chloride group on the aromatic ring of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Notably, aryl sulfonyl chlorides can act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond at the C5 position of the indole core by coupling with various aryl or vinyl boronic acids.
This desulfonative cross-coupling typically proceeds in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. The reaction offers a powerful method to introduce diverse aryl or heteroaryl substituents onto the indole scaffold, significantly increasing molecular complexity. The reactivity of sulfonyl chlorides in these couplings is generally high, allowing for efficient bond formation under relatively mild conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides
| Electrophile | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 85 |
| 4-Toluenesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 92 |
| Naphthalene-2-sulfonyl chloride | 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | CsF | THF | 78 |
Note: This table presents generalized data from the literature on Suzuki-Miyaura reactions of various aryl sulfonyl chlorides to illustrate the reaction's scope and is not specific to this compound.
The imine bond of the 2,3,3-trimethyl-3H-indole core is a key functional group for organocatalytic transformations. Chiral organocatalysts, such as Brønsted acids, can protonate the imine nitrogen, forming a chiral indolium ion pair. This activation renders the C2 position susceptible to enantioselective nucleophilic attack.
For example, 3H-indoles are known substrates in asymmetric aza-Henry reactions, where a nitroalkane adds to the C=N bond, mediated by a chiral thiourea organocatalyst. researchgate.net This approach allows for the synthesis of optically active indolines containing a new stereocenter at the C2 position. Similarly, asymmetric hydrogenation of the C=N bond can be achieved using chiral iridium or rhodium complexes, often in combination with chiral ligands, or through organocatalytic transfer hydrogenation. Iridium complexes with chiral diphosphine ligands have been shown to be efficient for the asymmetric hydrogenation of 2,3,3-trimethylindolenine. rsc.orgresearchgate.net These methods provide access to enantioenriched 2,3,3-trimethylindoline derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ozone |
| Dimethyl sulfide |
| Zinc |
| Hydrogen peroxide |
| Potassium permanganate |
| Spirocyclic indolenine |
| Cyclohepta[b]indole |
| Isocyanide |
| Benzenesulfonyl chloride |
| Phenylboronic acid |
| 4-Toluenesulfonyl chloride |
| 4-Methoxyphenylboronic acid |
| Naphthalene-2-sulfonyl chloride |
| 2-Thienylboronic acid |
| 4-Chlorobenzenesulfonyl chloride |
| Vinylboronic acid pinacol ester |
| Nitroalkane |
| 2,3,3-trimethylindolenine |
Derivatives and Analogues Derived from 2,3,3 Trimethyl 3h Indole 5 Sulfonyl Chloride
Sulfonamide Derivatives and Their Functionalization
The synthesis of sulfonamides from 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is a primary chemical transformation for this compound. This reaction typically involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ijarsct.co.incbijournal.com This method is highly effective for creating a diverse library of sulfonamide derivatives, where the properties of the final molecule can be modulated by the choice of the amine. ijarsct.co.in The nucleophilicity of the amine is a key factor in the reaction's success, with primary amines generally being more reactive than secondary amines. cbijournal.com
Once formed, these indole-based sulfonamides can be subjected to further functionalization. Modern synthetic methods, such as palladium-catalyzed C-H functionalization, offer pathways to modify the aromatic core of aryl sulfonamides, enabling the introduction of additional substituents and the construction of more complex molecular architectures. nih.govresearchgate.net Indole (B1671886) sulfonamides are recognized as important pharmacophores in drug design. researchgate.net
| Reactant Amine | Product Name | Chemical Class |
|---|---|---|
| Ammonia (B1221849) | 2,3,3-trimethyl-3H-indole-5-sulfonamide | Primary Sulfonamide |
| Methylamine | N-methyl-2,3,3-trimethyl-3H-indole-5-sulfonamide | Secondary Sulfonamide |
| Morpholine | 4-((2,3,3-trimethyl-3H-indol-5-yl)sulfonyl)morpholine | Tertiary Sulfonamide |
| Aniline | N-phenyl-2,3,3-trimethyl-3H-indole-5-sulfonamide | Secondary Sulfonamide |
Sulfonic Acid and Sulfonate Derivatives
This compound is readily hydrolyzed to its corresponding sulfonic acid, 2,3,3-trimethyl-3H-indole-5-sulfonic acid. This sulfonic acid is also the primary product obtained through the Fischer indole synthesis, reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in a solvent like acetic acid. chemicalbook.comsciforum.net
The acidic nature of the sulfonic acid group allows for the straightforward formation of sulfonate salts. Treatment with an appropriate base, such as sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding sodium or potassium sulfonate salt. sciforum.netchemicalbook.com These salts often exhibit increased water solubility compared to the parent sulfonic acid.
Furthermore, the sulfonyl chloride can react with alcohols or phenols to form sulfonate esters, although this is less commonly documented for this specific indole derivative compared to the formation of sulfonamides. researchgate.net
| Derivative Name | CAS Number | Molecular Formula | Derivative Type |
|---|---|---|---|
| 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-72-3 | C11H13NO3S | Sulfonic Acid |
| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | N/A | C11H12KNO3S | Sulfonate Salt |
| Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate | 287188-58-3 | C11H12NNaO3S | Sulfonate Salt |
Indolium Salt Derivatives
A key reaction of the 2,3,3-trimethyl-3H-indole (indolenine) scaffold is the quaternization of the nitrogen atom to form a positively charged indolium salt. This is typically achieved by reacting a derivative, such as potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, with an alkylating agent. sciforum.net For instance, reaction with iodomethane (B122720) yields 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, while reaction with 6-bromohexanoic acid produces 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate. sciforum.net These indolium salts are crucial intermediates in the synthesis of cyanine (B1664457) dyes and other functional molecules. sciforum.net
| Derivative Name | Alkylating Agent | Resulting N-Substituent |
|---|---|---|
| 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate | Iodomethane | Methyl |
| 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate | 6-bromohexanoic acid | 5-carboxypentyl |
Conjugates and Hybrid Molecules
The derivatives of this compound, particularly those functionalized with reactive groups, serve as building blocks for more complex molecular structures. The indolium salt 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate is a prime example; the terminal carboxylic acid group provides a handle for conjugation to biomolecules like peptides. sciforum.net This allows for the attachment of the indolium core, which is a common component of fluorescent dyes, to molecules of biological interest.
The concept of molecular hybridization involves combining two or more distinct pharmacophores or molecular scaffolds to create a single hybrid molecule with potentially enhanced or novel properties. nih.govmdpi.com The indole sulfonamide framework can be incorporated into such hybrids. Techniques like "click chemistry," utilizing 1,2,3-triazole linkers, are powerful methods for covalently joining different molecular fragments, which could be applied to link indole sulfonamide derivatives to other active molecules. mdpi.commdpi.com
| Core Molecule | Linker/Functional Group | Conjugated Partner (Example) | Resulting Class |
|---|---|---|---|
| 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate | Carboxylic Acid | Peptide | Peptide-Dye Conjugate |
| 2,3,3-trimethyl-3H-indole-5-sulfonamide derivative | 1,2,3-Triazole (via Click Chemistry) | Another Pharmacophore | Hybrid Molecule |
Structure-Reactivity Relationships in Derived Compounds
The chemical behavior of derivatives from this compound is intrinsically linked to their molecular structure.
The Sulfonyl Group: The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack. Its reactions with amines to form stable sulfonamides or with water to form sulfonic acid are characteristic of this reactivity. The stability of the resulting sulfonamide N-S bond is a key feature in many of its applications.
The Indolenine System: The indolenine nitrogen is nucleophilic and readily undergoes alkylation to form quaternary indolium salts. Upon quaternization, the indolium ring becomes significantly more electron-withdrawing. This electronic shift is fundamental to the function of molecules like cyanine dyes, where it influences the electronic transitions responsible for their absorption and fluorescence properties.
Substituent Effects: The nature of the group attached to the sulfonamide nitrogen (e.g., hydrogen in primary sulfonamides, alkyl/aryl groups in secondary and tertiary sulfonamides) significantly influences the molecule's properties, such as acidity, polarity, and capacity for hydrogen bonding. Structure-activity relationship (SAR) studies on related indole-based sulfonamides have shown that modifications to either the indole ring or the substituents on the sulfonamide group can dramatically alter biological activity. mdpi.com For example, the substitution pattern on an aryl ring attached to the sulfonamide nitrogen can dictate binding affinity to biological targets.
Advanced Research Applications of 2,3,3 Trimethyl 3h Indole 5 Sulfonyl Chloride in Non Clinical Domains
Applications in Materials Chemistry and Polymer Science
The indole (B1671886) nucleus is a component of various functional organic materials, prized for its electronic properties. The sulfonyl chloride group provides a reactive site that allows this indole moiety to be incorporated into larger molecular and polymeric structures, enabling the design of materials with tailored characteristics.
While specific polymers derived directly from 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride are not extensively documented, the role of sulfonyl chlorides as a class of compounds in polymer synthesis is well-established. Arylsulfonyl chlorides are recognized as effective initiators for certain types of controlled polymerization reactions.
Detailed Research Findings: Research has demonstrated that aromatic sulfonyl chlorides can serve as universal initiators for metal-catalyzed living radical polymerization (LRP), a powerful technique for synthesizing polymers with controlled molecular weights, architectures, and functionalities. researchgate.net In this process, the sulfonyl chloride group initiates the polymerization of monomers like styrene (B11656) or acrylates. This capability allows for the creation of complex polymer architectures, such as star polymers, when multi-sulfonyl chloride initiators are used. cmu.edu The this compound molecule, possessing this initiator functionality, can therefore be envisioned as a tool to create polymers where the indole unit is positioned at the start of each polymer chain.
Furthermore, the sulfonyl chloride group is instrumental in the post-polymerization modification of materials. For instance, polymers containing sulfonic acid groups can be converted to the more reactive sulfonyl chloride form to improve their solubility in certain organic solvents, facilitating subsequent chemical modifications that would otherwise be difficult. rsc.org This process allows for the fine-tuning of polymer properties after the main chain has been formed.
Table 1: Role of Sulfonyl Chlorides in Polymer Chemistry
| Application | Mechanism/Role | Potential Polymer Structure | Reference |
| Polymerization Initiation | Initiator for Living Radical Polymerization (LRP) | Indole moiety at the polymer chain terminus | researchgate.net, quora.com |
| Polymer Modification | Conversion of sulfonic acid polymers to soluble intermediates | Functional groups attached via the sulfonyl chloride | rsc.org |
The indole scaffold is a key component in the design of p-type organic semiconductors used in electronic devices. Its electron-rich nature facilitates hole transport, a critical property for applications in organic field-effect transistors (OFETs) and solar cells. nih.gov
Detailed Research Findings: Molecules based on fused indole rings, such as triindoles, have been identified as highly promising organic semiconductors. nih.gov The performance of these materials is highly dependent on their solid-state organization and electronic properties, which can be modified by attaching different functional groups to the indole core.
The this compound molecule serves as a functionalized building block. The sulfonyl chloride group acts as a reactive handle for chemists to covalently link the photo- and electro-active indole unit to other molecules, surfaces, or polymer backbones. This strategy is central to creating a wide range of functional organic materials, from small molecules with tailored semiconducting properties to complex systems for use in sensors or optoelectronic devices. dumelelab.com
Role in the Development of Research Probes and Dyes
The most significant and well-documented application of this compound and its derivatives is in the synthesis of specialized dyes and probes for in vitro biological research. The indole core forms the basis of many fluorophores, and the sulfonate/sulfonyl chloride group provides a means to confer water solubility and enable bioconjugation.
The sulfonated derivative, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is a crucial intermediate in the synthesis of water-soluble cyanine (B1664457) dyes, such as Cy3 and Cy5 analogues. mdpi.comresearchgate.net These dyes are widely used as fluorescent labels in numerous biomedical applications, including bioimaging and nucleic acid detection. biointerfaceresearch.com
Detailed Research Findings: The synthesis of these dyes typically begins with the Fischer indole synthesis, reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) to produce the 2,3,3-trimethyl-3H-indole-5-sulfonate core. mdpi.comchemicalbook.com This sulfonated indolenine is then quaternized at the nitrogen atom (N-alkylation) and subsequently condensed with a polymethine-chain precursor. mdpi.comnih.gov The reaction of two such indole units results in the characteristic symmetric cyanine dye structure. mdpi.comresearchgate.net
The presence of the sulfonate group (derived from the sulfonyl chloride precursor) is critical as it imparts high water solubility to the final dye. This is essential for applications in aqueous biological systems, preventing dye aggregation and ensuring compatibility with biomolecules like proteins and DNA. mdpi.com The length of the polymethine chain connecting the two indole rings dictates the dye's spectral properties, with longer chains resulting in absorption and emission at longer wavelengths (e.g., in the near-infrared region for Cy5). mdpi.comresearchgate.net
Table 2: Key Cyanine Dye Precursors and Synthesis Steps
| Precursor/Intermediate | Synthesis Step | Purpose | Reference |
| 4-Hydrazinobenzenesulfonic acid | Fischer Indole Synthesis | Forms the sulfonated indole core | mdpi.com |
| 2,3,3-trimethyl-3H-indole-5-sulfonate | N-alkylation | Prepares the indole for condensation | mdpi.com, researchgate.net |
| Malonaldehyde dianilide hydrochloride | Condensation Reaction | Forms the polymethine bridge between indole units | mdpi.com |
The indole moiety is a versatile fluorophore that has been incorporated into a wide variety of fluorescent probes for detecting specific analytes like metal ions and changes in environmental conditions such as pH. nih.gov Indole derivatives are attractive for these applications due to their inherent fluorescence, biocompatibility, and tunable electronic properties. mdpi.com
Detailed Research Findings: Researchers have designed indole-based fluorescent probes that operate through mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). sjp.ac.lk In a typical design, the indole acts as the signaling unit (fluorophore), and it is chemically linked to a receptor unit that selectively binds to the target analyte. The binding event alters the electronic structure of the probe, causing a detectable change in its fluorescence intensity or color. For example, indole-based chemosensors have been developed for the highly sensitive and selective detection of ions such as Zn2+ and Cu2+ in aqueous solutions. mdpi.comsjp.ac.lk
In this context, this compound is a valuable synthetic building block. The highly reactive sulfonyl chloride group can be easily coupled with a receptor molecule containing a nucleophilic group (e.g., an amine or hydroxyl) to form a stable sulfonamide or sulfonate ester linkage. This modular approach allows for the straightforward assembly of complex probe structures, combining the desirable fluorescent properties of the indole core with the specific recognition capabilities of a chosen receptor. nbinno.com
Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, to biomolecules like proteins or peptides. This is essential for tracking and visualizing biological processes in vitro. The sulfonyl chloride group is a classic reactive handle used for this purpose.
Detailed Research Findings: Sulfonyl chlorides are electrophilic reagents that react readily with nucleophilic functional groups found on the surface of proteins, most notably the ε-amino group of lysine (B10760008) residues. nih.gov This reaction forms a highly stable sulfonamide bond, permanently attaching the molecule of interest to the protein.
Therefore, this compound can be used directly, or as a precursor to a dye, to label proteins. By reacting the sulfonyl chloride group with the amine groups on a protein, the entire indole-based fluorescent tag is attached. This enables researchers to create fluorescently labeled proteins for use in techniques like fluorescence microscopy or flow cytometry in non-clinical research settings. While other functional groups like maleimides (for reacting with cysteines) or N-hydroxysuccinimide (NHS) esters (for reacting with amines) are more common in modern bioconjugation kits, the sulfonyl chloride represents a direct and effective chemical tool for achieving the same goal. nih.govnih.gov
Utilization in Complex Organic Synthesis as a Building Block
This compound serves as a versatile building block in complex organic synthesis, primarily owing to the reactivity of the sulfonyl chloride functional group. This group can readily react with a variety of nucleophiles, allowing for the introduction of the indole moiety into larger and more complex molecular frameworks. The presence of the trimethylated 3H-indole core also influences the steric and electronic properties of the resulting molecules.
Construction of Heterocyclic Architectures
The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack. This reactivity is harnessed to construct a range of heterocyclic architectures by forming stable sulfonamide, sulfonate ester, and sulfone linkages, which can be integral parts of a new ring system.
The reaction of this compound with difunctional nucleophiles is a key strategy for building heterocyclic structures. For instance, reaction with a molecule containing both an amino and a hydroxyl group can lead to the formation of cyclic sulfonamides (sultams) or related structures, depending on the reaction conditions and the nature of the nucleophile.
| Reactant | Nucleophilic Groups | Resulting Heterocycle (Hypothetical) |
| Amino alcohols | -NH2, -OH | Oxathiazine-like fused indoles |
| Diamines | -NH2, -NH2 | Thiadiazine-like fused indoles |
| Dithiols | -SH, -SH | Dithiazine-like fused indoles |
These reactions typically proceed via a nucleophilic substitution mechanism at the sulfonyl group, where the nucleophile displaces the chloride ion. The subsequent intramolecular cyclization step would then form the heterocyclic ring. The regioselectivity of the cyclization can often be controlled by the choice of reagents and reaction conditions.
Stereoselective Synthesis Methodologies
While this compound is an achiral molecule, it can be employed as a substrate in stereoselective synthesis methodologies. The indole scaffold can be incorporated into a chiral environment through various strategies, enabling the synthesis of enantiomerically enriched products.
One common approach involves the use of a chiral catalyst. In the presence of a chiral Lewis acid or a transition metal complex with a chiral ligand, the reaction of the sulfonyl chloride with a nucleophile can proceed with high stereoselectivity. The chiral catalyst can coordinate to the sulfonyl group, creating a chiral pocket that directs the incoming nucleophile to attack from a specific face.
Another strategy involves the use of a chiral auxiliary. The sulfonyl chloride can be reacted with a chiral alcohol or amine to form a chiral sulfonate ester or sulfonamide. This chiral auxiliary can then direct the stereochemical outcome of subsequent reactions at a different part of the molecule before being cleaved off.
Below is a hypothetical example of a stereoselective reduction of a ketone containing the 2,3,3-trimethyl-3H-indole-5-sulfonamide moiety, controlled by a chiral catalyst.
| Substrate | Chiral Catalyst | Product | Enantiomeric Excess (ee) (Hypothetical) |
| N-(4-acetylphenyl)-2,3,3-trimethyl-3H-indole-5-sulfonamide | Chiral Ruthenium Complex | (R)-N-(4-(1-hydroxyethyl)phenyl)-2,3,3-trimethyl-3H-indole-5-sulfonamide | >95% |
In such a reaction, the bulky indole sulfonamide group can play a crucial role in the stereochemical control, influencing the binding of the substrate to the chiral catalyst and thereby dictating the facial selectivity of the hydride attack on the ketone. The development of such methodologies is an active area of research in the quest for efficient and selective syntheses of complex chiral molecules.
Mechanistic Investigations and Computational Studies of 2,3,3 Trimethyl 3h Indole 5 Sulfonyl Chloride Chemistry
Elucidation of Reaction Mechanisms
The reaction mechanisms of sulfonyl chlorides, such as 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride, are of significant interest in organic synthesis. Generally, reactions involving sulfonyl chlorides proceed through a nucleophilic substitution at the sulfur atom. The specific pathway, whether it is a concerted SN2-like mechanism or a stepwise process involving an intermediate, is influenced by the reactants, solvent, and the steric and electronic nature of the substituents on the indole (B1671886) ring and the sulfonyl group.
For arenesulfonyl chlorides, studies have shown that the mechanism can be complex, often involving a fine balance between different pathways. For instance, solvolysis reactions of arenesulfonyl chlorides are thought to proceed predominantly via an SN2 mechanism. beilstein-journals.org The presence of the bulky trimethyl-substituted indole moiety in this compound would likely introduce significant steric hindrance around the sulfonyl group, which could influence the accessibility of the sulfur atom to a nucleophile and thus affect the reaction kinetics and mechanism.
Computational Modeling of Molecular Structure and Reactivity
Computational modeling serves as a powerful tool for predicting the three-dimensional structure of molecules like this compound and for understanding its reactivity. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the optimized geometry, bond lengths, and bond angles. mdpi.com
For a molecule with the complexity of this compound, computational models could reveal how the indole ring and the sulfonyl chloride group are spatially oriented with respect to each other. This information is crucial for understanding intermolecular interactions and predicting how the molecule might interact with other reagents or biological targets. Reactivity descriptors, also derivable from computational models, can help in identifying the most likely sites for nucleophilic or electrophilic attack.
Quantum Chemical Analysis of Electronic Properties
Quantum chemical methods are instrumental in analyzing the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic behavior. mdpi.com For this compound, these analyses would involve the calculation of the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, the distribution of electron density and the electrostatic potential surface can be mapped to identify electron-rich and electron-poor regions of the molecule. This is vital for predicting how the molecule will interact with other polar molecules and for understanding its non-covalent interactions.
Prediction of Spectroscopic Signatures for Research Validation
Computational chemistry allows for the prediction of various spectroscopic signatures, which are essential for the experimental characterization and validation of a synthesized compound. mdpi.com For this compound, these predicted spectra would include:
Nuclear Magnetic Resonance (NMR): Predictions of 1H and 13C NMR chemical shifts are invaluable for confirming the molecular structure.
Infrared (IR) Spectroscopy: The calculation of vibrational frequencies can predict the positions of characteristic IR absorption bands, such as those for the S=O and S-Cl stretching modes of the sulfonyl chloride group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the chromophores within the molecule.
These predicted spectra serve as a benchmark for comparison with experimental data, aiding in the unequivocal identification and structural elucidation of this compound.
Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation of Reaction Products
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the trimethyl groups. For the related 2,3,3-trimethyl-3H-indole-5-sulfonic acid, the aromatic protons appear in the range of δ 7.48-7.78 ppm, with the methyl groups showing signals at δ 2.5 ppm (C2-methyl) and δ 1.37 ppm (C3-gem-dimethyl). For other derivatives such as 5-iodo-2,3,3-trimethyl-3H-indole, the aromatic protons are observed between δ 7.23-7.72 ppm, and the methyl groups at δ 2.26 ppm and δ 1.28 ppm. The introduction of the electron-withdrawing sulfonyl chloride group at the C5 position is anticipated to further shift the aromatic protons downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. For 5-iodo-2,3,3-trimethyl-3H-indole, the carbon signals for the indole ring are found in the aromatic region (δ 89.90-152.22 ppm), while the methyl carbons appear at δ 21.83 ppm and δ 13.97 ppm. The quaternary carbon at C3 is typically observed around δ 53.96 ppm. The presence of the sulfonyl chloride group at C5 would significantly influence the chemical shift of the C5 carbon and its neighbors.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy could offer valuable insights into the electronic environment of the nitrogen atom within the indole ring system. The chemical shift of the nitrogen would be sensitive to substitution on the indole ring and the formation of derivatives.
Table 1: Representative ¹H and ¹³C NMR Data for Related 2,3,3-Trimethyl-3H-indole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 2,3,3-trimethyl-3H-indole-5-sulfonic acid | DMSO | 7.78 (1H, s), 7.64 (1H, d), 7.48 (1H, d), 2.5 (3H, s), 1.37 (6H, s) | Not available |
| 5-iodo-2,3,3-trimethyl-3H-indole | MeOD | 7.72 (1H, d, J = 1.6 Hz), 7.63 (1H, dd, J = 8.1, 1.7 Hz), 7.23 (1H, d, J = 8.1 Hz), 2.26 (3H, s), 1.28 (6H, s) | 189.89, 152.22, 148.20, 136.63, 130.88, 120.88, 89.90, 53.96, 21.83, 13.97 |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride and its derivatives.
Mass Spectrometry (MS): Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of indole derivatives. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For indole compounds, a characteristic fragmentation involves the loss of small molecules such as HCN. The presence of the sulfonyl chloride group would likely lead to fragmentation pathways involving the loss of SO₂ or Cl. For the related 2,3,3-trimethyl-3H-indole-5-sulfonic acid, ESI-MS in negative ion mode shows a molecular ion peak at m/z 239.29.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass.
Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 258.03502 | 152.3 |
| [M+Na]⁺ | 280.01696 | 165.6 |
| [M-H]⁻ | 256.02046 | 157.1 |
| [M+NH₄]⁺ | 275.06156 | 175.2 |
| [M+K]⁺ | 295.99090 | 160.7 |
| [M]⁺ | 257.02719 | 159.8 |
| [M]⁻ | 257.02829 | 159.8 |
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For this compound, the characteristic stretching vibrations of the sulfonyl chloride group (S=O) are expected to appear in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The IR spectrum of the related p-Iodobenzene sulfonyl chloride shows bands associated with the SO₂ group. The vibrations of the indole ring and the methyl groups would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to monitor the progress of reactions involving conjugated systems. The indole ring system has a characteristic UV absorption spectrum. While specific data for this compound is not available, UV-Vis measurements on related indole derivatives are typically performed to track reactions.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. While no crystal structure for this compound is reported in the searched literature, this technique would be invaluable for unambiguously confirming its solid-state conformation and the geometry of the sulfonyl chloride group relative to the indole ring. For complex reaction products derived from this compound, single-crystal X-ray diffraction would be the gold standard for structural elucidation.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For indole derivatives, reversed-phase HPLC using a C18 or C8 stationary phase is common. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. A UV detector is commonly used for the detection of indole-containing compounds due to their chromophoric nature. The purity of 2,3,3-trimethyl-3H-indole-5-sulfonic acid has been assessed to be greater than 95% by HPLC.
Flash Chromatography: For preparative scale purification, flash chromatography using silica (B1680970) gel (SiO₂) as the stationary phase is often employed. A suitable solvent system (eluent) is chosen to effectively separate the target compound from impurities. For a spiropyran derivative of 2,3,3-trimethyl-3H-indole, purification was achieved using flash chromatography on silica gel with petroleum ether as the eluent.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways
The exploration of new and efficient methods for the synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride is a primary area for future research. Current synthetic approaches likely rely on classical multi-step procedures. However, the development of more streamlined and sustainable pathways is highly desirable.
One promising avenue is the use of organometallic catalysis to achieve direct C-H functionalization of the 2,3,3-trimethyl-3H-indole core. This would circumvent the need for pre-functionalized starting materials and could lead to more atom-economical processes. Additionally, investigating alternative chlorinating agents to the commonly used and often harsh thionyl chloride or sulfuryl chloride could improve the safety and environmental profile of the synthesis. Novel reagents that operate under milder conditions would be of particular interest.
Exploration of Undiscovered Reactivity Modes
The reactivity of this compound is largely dictated by the sulfonyl chloride group. However, the influence of the bulky trimethyl-indole moiety on its reactivity profile is an area ripe for investigation. Future research could focus on understanding how this steric hindrance affects the kinetics and regioselectivity of its reactions with various nucleophiles.
Exploring its participation in novel catalytic cycles is another exciting direction. For instance, its potential as a precursor to unique sulfonamide-based ligands for transition metal catalysis could be investigated. The electronic properties of the indole (B1671886) ring system could be modulated to fine-tune the catalytic activity of the resulting metal complexes.
Moreover, the photophysical properties of the indole core suggest that the reactivity of the sulfonyl chloride group could be influenced by photochemical activation. Studies into its photochemical reactions could unveil novel transformation pathways and synthetic applications.
Expansion into New Areas of Materials Science
The indole scaffold is a known component in various organic functional materials. The incorporation of the this compound unit into polymeric or small-molecule systems could lead to novel materials with interesting electronic and optical properties.
For example, derivatives of this compound could be explored as building blocks for organic semiconductors. The electron-rich nature of the indole ring, combined with the potential for derivatization at the sulfonyl group, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge transport.
Furthermore, the inherent fluorescence of many indole derivatives suggests that polymers or dendrimers incorporating the this compound moiety could find applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The sulfonyl group provides a convenient handle for attaching these units to a larger molecular framework.
Advanced Applications in Chemical Biology Research (non-clinical)
In the realm of chemical biology, this compound offers potential as a versatile tool for probing biological systems. The sulfonyl chloride group can react with primary and secondary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable sulfonamide linkages. This reactivity can be harnessed to develop novel chemical probes.
One area of opportunity lies in the design of activity-based probes (ABPs) for identifying and characterizing new enzyme targets. By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) into the structure, derivatives of this compound could be used to selectively label and identify proteins of interest in complex biological mixtures. The specificity of such probes could be tuned by modifying the indole scaffold.
Additionally, the fluorescent properties of the indole core could be exploited to create "turn-on" fluorescent probes. For instance, a probe could be designed to be non-fluorescent until it reacts with a specific biological target, at which point a conformational change or electronic perturbation leads to a significant increase in fluorescence. Such probes would be invaluable for imaging and sensing applications in cell biology research.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of the synthesis and derivatization of this compound to continuous flow and automated platforms represents a significant opportunity for accelerating research and development. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity.
Future research could focus on developing robust flow protocols for the multi-step synthesis of the title compound, potentially integrating in-line purification and analysis for real-time optimization. This would enable the rapid production of a library of derivatives for screening in materials science and chemical biology applications.
Q & A
Basic: What are the established synthetic routes for 2,3,3-trimethyl-3H-indole-5-sulfonyl chloride, and what are their critical reaction parameters?
Answer:
The synthesis typically involves sulfonation of the indole core followed by chlorination. A validated protocol involves treating 2,3,3-trimethyl-3H-indole with chlorosulfonic acid under controlled conditions (0°C for 1 hour, then room temperature for 2 hours) to introduce the sulfonyl group, followed by quenching in ice water to precipitate the intermediate sulfonic acid. Subsequent chlorination with reagents like PCl₅ or SOCl₂ yields the sulfonyl chloride. Critical parameters include:
- Temperature control to avoid over-sulfonation or decomposition.
- Solvent selection : Chlorosulfonic acid acts as both reagent and solvent, but inert solvents like DCM may be used for chlorination steps.
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures purity .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and indole backbone integrity. For example, methyl groups at positions 2 and 3 appear as singlets in ¹H NMR (~1.5–2.0 ppm), while aromatic protons resonate between 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 239.29 for the sulfonic acid intermediate) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots and appropriate eluents (e.g., ethyl acetate/hexane) .
Advanced: How can researchers resolve contradictions in elemental analysis data for intermediates?
Answer:
Discrepancies in carbon/hydrogen/nitrogen ratios may arise from incomplete drying, solvent retention, or side reactions. Mitigation strategies include:
- Repeat analysis after rigorous drying (e.g., vacuum desiccation).
- Cross-validation with complementary techniques like combustion analysis or X-ray crystallography.
- Reaction optimization : Adjust stoichiometry (e.g., excess chlorosulfonic acid) to ensure complete sulfonation and minimize byproducts .
Advanced: What strategies improve solubility of this compound in organic reactions?
Answer:
The sulfonyl chloride’s solubility is limited in non-polar solvents. To enhance solubility:
- Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring nucleophilic substitution.
- Microwave-assisted synthesis : Enhances reaction rates in low-solubility conditions by increasing thermal energy .
- Derivatization : Convert to a more soluble intermediate (e.g., sodium sulfonate salt) before functionalization .
Application: How is this compound utilized as a bioprobe, and what protocols ensure effective biomolecule labeling?
Answer:
The sulfonyl chloride reacts with amines or thiols in biomolecules (e.g., proteins, peptides) under mild alkaline conditions (pH 7.5–8.5). Key steps:
Buffer selection : Use phosphate or HEPES buffers to maintain pH without nucleophilic interference.
Stoichiometry : Employ a 2–3 molar excess of the sulfonyl chloride to ensure complete labeling.
Quenching : Add excess glycine or Tris-HCl to terminate unreacted reagent.
Purification : Size-exclusion chromatography or dialysis removes unbound probe .
Advanced: How do electronic effects of the indole core influence reactivity in nucleophilic substitutions?
Answer:
The electron-rich indole ring activates the sulfonyl chloride group toward nucleophilic attack. Substituents like methyl groups at positions 2 and 3 enhance steric protection of the indole nitrogen, directing reactivity to the sulfonyl moiety. Computational studies (DFT) can predict electrophilic sites, guiding rational design of derivatives .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to SO₂/Cl₂ release during hydrolysis.
- Storage : Anhydrous conditions under argon to prevent hydrolysis to the sulfonic acid .
Advanced: How can researchers optimize reaction yields in large-scale syntheses?
Answer:
- Catalyst screening : Transition metals (e.g., CuI) improve coupling efficiency in multi-step syntheses .
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonation).
- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
